An In-depth Technical Guide to N-[(2-fluorophenyl)methyl]cyclohexanamine (CAS 1423025-57-3)
An In-depth Technical Guide to N-[(2-fluorophenyl)methyl]cyclohexanamine (CAS 1423025-57-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-[(2-fluorophenyl)methyl]cyclohexanamine, a secondary amine of interest in medicinal chemistry and drug discovery. While specific literature on this compound is not extensively available, this document consolidates information on its identity, proposes a robust synthetic pathway based on established chemical principles, and delineates the expected analytical and physicochemical properties. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and structurally related molecules.
Introduction and Chemical Identity
N-[(2-fluorophenyl)methyl]cyclohexanamine is a substituted secondary amine featuring a cyclohexyl group and a 2-fluorobenzyl moiety attached to a central nitrogen atom. The presence of the fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. The compound is typically available and handled as its hydrochloride salt to improve its stability and solubility.[1]
Table 1: Chemical Identity of N-[(2-fluorophenyl)methyl]cyclohexanamine Hydrochloride
| Parameter | Value | Source |
| CAS Number | 1423025-57-3 | [1] |
| Chemical Name | N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride | [1] |
| Molecular Formula | C₁₃H₁₉ClFN | [1] |
| Molecular Weight | 243.75 g/mol | [1] |
| IUPAC Name | N-[(2-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride | |
| PubChem CID | 71756761 | [1] |
Proposed Synthetic Pathway: Reductive Amination
A highly efficient and widely applicable method for the synthesis of N-alkylated amines is reductive amination.[2][3] This one-pot reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-[(2-fluorophenyl)methyl]cyclohexanamine, the reductive amination of 2-fluorobenzaldehyde with cyclohexylamine is the most logical and industrially scalable approach.
Reaction Mechanism
The reaction proceeds in two key steps:
-
Imine Formation: Cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. Subsequent dehydration leads to the formation of a Schiff base, specifically an N-(2-fluorobenzylidene)cyclohexanamine intermediate. This step is often catalyzed by mild acid.
-
Reduction: A reducing agent, selectively chosen to reduce the iminium ion in the presence of the starting aldehyde, is then used to reduce the C=N double bond to a C-N single bond, yielding the final secondary amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its mildness and high selectivity for iminium ions over carbonyls.[3][4][5][6]
Caption: Proposed reductive amination pathway for the synthesis of N-[(2-fluorophenyl)methyl]cyclohexanamine.
Detailed Experimental Protocol
This protocol is a well-established procedure for reductive amination using sodium triacetoxyborohydride.[3][4][7]
Materials:
-
2-Fluorobenzaldehyde (1.0 eq.)
-
Cyclohexylamine (1.1 eq.)[8]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (e.g., 2M in diethyl ether)
Procedure:
-
To a stirred solution of 2-fluorobenzaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), add cyclohexylamine (1.1 eq.) at room temperature.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
To the resulting mixture, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE or DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-[(2-fluorophenyl)methyl]cyclohexanamine as a free base.
-
For the preparation of the hydrochloride salt, dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride as a solid.
Caption: Step-by-step experimental workflow for the synthesis of N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride.
Analytical Characterization (Expected)
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm. Benzyl CH₂: A singlet or a multiplet (depending on chirality and coupling) around δ 3.8-4.2 ppm. Cyclohexyl CH-N: A multiplet around δ 2.5-3.0 ppm. Cyclohexyl CH₂: Multiple multiplets in the range of δ 1.0-2.0 ppm. |
| ¹³C NMR | Aromatic Carbons: Peaks in the range of δ 115-165 ppm, with the C-F bond showing a characteristic large coupling constant. Benzyl CH₂: A peak around δ 50-55 ppm. Cyclohexyl C-N: A peak around δ 55-60 ppm. Cyclohexyl CH₂: Peaks in the range of δ 25-35 ppm. |
| IR Spectroscopy | N-H Stretch (secondary amine salt): Broad absorption in the range of 2400-2800 cm⁻¹. C-H Stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹. C=C Stretch (aromatic): Peaks around 1450-1600 cm⁻¹. C-F Stretch: A strong absorption in the range of 1100-1250 cm⁻¹. |
| Mass Spectrometry (ESI+) | [M+H]⁺: Expected peak at m/z corresponding to the molecular weight of the free base plus a proton (C₁₃H₁₈FN + H⁺ = 224.15). |
Physicochemical Properties
The physicochemical properties of N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride are crucial for its handling, formulation, and biological activity.
Table 3: Physicochemical Properties
| Property | Value/Description |
| Appearance | Expected to be a white to off-white solid. |
| Solubility | The hydrochloride salt is expected to have good solubility in water and polar organic solvents like methanol and ethanol. The free base is likely soluble in a wide range of organic solvents. |
| Melting Point | Not reported in the literature. Would need to be determined experimentally. |
| pKa | The pKa of the conjugate acid is expected to be in the range of 9-11, typical for secondary amines. |
Potential Applications in Drug Discovery
The N-benzylcyclohexanamine scaffold is present in a number of biologically active compounds. The introduction of a fluorine atom can modulate properties such as:
-
Metabolic Stability: The C-F bond is strong and can block sites of metabolism, potentially increasing the half-life of a drug candidate.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can engage in favorable electrostatic interactions with protein targets.
-
Lipophilicity: The introduction of fluorine generally increases lipophilicity, which can affect cell permeability and distribution.
Given these properties, N-[(2-fluorophenyl)methyl]cyclohexanamine could serve as a valuable building block or lead compound in the development of new therapeutics targeting a variety of biological systems, including but not limited to central nervous system (CNS) disorders, cardiovascular diseases, and oncology. The structural similarity to some known psychoactive substances, such as certain arylcyclohexylamines, suggests that its pharmacological profile should be carefully evaluated.[9]
Conclusion
This technical guide provides a detailed theoretical and practical framework for the synthesis and characterization of N-[(2-fluorophenyl)methyl]cyclohexanamine. The proposed reductive amination protocol offers a reliable and scalable method for its preparation. While experimental data for this specific molecule is sparse, the predicted analytical and physicochemical properties provide a solid foundation for its identification and further investigation. The unique structural features of this compound, particularly the 2-fluoro substitution, make it a promising candidate for further exploration in the field of drug discovery and development.
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